Sniper(tacc3)-11

Catalog No.
S11226075
CAS No.
M.F
C51H66N10O7S2
M. Wt
995.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sniper(tacc3)-11

Product Name

Sniper(tacc3)-11

IUPAC Name

N-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethyl]-4-[4-[[[4-(2-methylpropylamino)pyrimidin-2-yl]amino]methyl]-1,3-thiazol-2-yl]benzamide

Molecular Formula

C51H66N10O7S2

Molecular Weight

995.3 g/mol

InChI

InChI=1S/C51H66N10O7S2/c1-33(2)29-55-43-19-20-54-51(59-43)56-30-39-31-69-48(57-39)37-17-15-36(16-18-37)47(64)53-21-23-66-24-25-67-26-27-68-40-13-8-12-38(28-40)45(62)41-32-70-49(58-41)42-14-9-22-61(42)50(65)44(35-10-6-5-7-11-35)60-46(63)34(3)52-4/h8,12-13,15-20,28,31-35,42,44,52H,5-7,9-11,14,21-27,29-30H2,1-4H3,(H,53,64)(H,60,63)(H2,54,55,56,59)/t34-,42-,44-/m0/s1

InChI Key

CTMIQTSKAZXRFZ-YSQZVTEJSA-N

Canonical SMILES

CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCNC(=O)C5=CC=C(C=C5)C6=NC(=CS6)CNC7=NC=CC(=N7)NCC(C)C)NC

Sniper(tacc3)-11 is a hybrid small molecule designed to target and degrade the transforming acidic coiled-coil protein 3 (TACC3) through the ubiquitin-proteasome pathway. This compound is part of a broader class of molecules known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), which are engineered to selectively induce the degradation of specific proteins in cancer cells. The mechanism of action involves the binding of Sniper(tacc3)-11 to TACC3, leading to its proteasomal degradation and subsequent effects on cell viability, particularly in cancerous tissues.

The primary chemical reaction associated with Sniper(tacc3)-11 involves its interaction with TACC3, resulting in the formation of a complex that is subsequently ubiquitinated. This process leads to the degradation of TACC3 by the proteasome. The degradation pathway can be summarized as follows:

  • Binding: Sniper(tacc3)-11 binds to TACC3.
  • Ubiquitination: The bound TACC3 is tagged with ubiquitin molecules.
  • Proteasomal Degradation: The ubiquitinated TACC3 is recognized and degraded by the proteasome.

This reaction not only reduces TACC3 levels but also triggers downstream cellular stress responses, including endoplasmic reticulum stress and paraptosis-like cell death in cancer cells .

Sniper(tacc3)-11 exhibits significant biological activity, particularly in inducing cytoplasmic vacuolization and promoting cell death in various cancer cell lines. The compound has been shown to sensitize cancer cells to other therapeutic agents, such as Bortezomib, enhancing its anticancer efficacy. The mechanism of action includes:

  • Cytoplasmic Vacuolization: Induction of vacuole formation within the cytoplasm, which is a hallmark of paraptosis-like cell death.
  • Cell Death: Triggering of paraptosis characterized by endoplasmic reticulum stress and accumulation of ubiquitylated protein aggregates .
  • Synergistic Effects: When combined with proteasome inhibitors like Bortezomib, Sniper(tacc3)-11 demonstrates enhanced anticancer activity, particularly in cells resistant to apoptosis due to overexpression of inhibitors like XIAP (X-linked inhibitor of apoptosis protein) .

The synthesis of Sniper(tacc3)-11 involves several key steps:

  • Ligand Selection: The compound comprises two ligands connected by a linker. One ligand targets cIAP1 (cellular inhibitor of apoptosis protein), while the other specifically targets TACC3.
  • Linker Chemistry: The choice of linker is crucial for maintaining the functional integrity and biological activity of the molecule.

Studies investigating the interactions of Sniper(tacc3)-11 have revealed several important findings:

  • XIAP Interaction: The compound's efficacy is partially dependent on its ability to overcome XIAP-mediated resistance in cancer cells.
  • Proteasome Pathway Activation: Enhanced activity when used in conjunction with proteasome inhibitors indicates a synergistic relationship that could be exploited for more effective cancer treatments .
  • Cellular Responses: Induction of endoplasmic reticulum stress responses highlights its potential as a therapeutic agent capable of manipulating cellular pathways involved in cancer progression .

Several compounds share structural or functional similarities with Sniper(tacc3)-11, each exhibiting unique properties:

Compound NameMechanismUnique Features
Sniper(tacc3)-1Targets TACC3Earlier version with similar action
PROTAC-11E3 Ligase-mediated degradationFocuses on different E3 ligases
PROTAC-12Non-specific degradationLacks specificity for cIAP1
SNIPER(ER)Targets Estrogen ReceptorFocuses on hormone receptor degradation

These compounds illustrate various approaches to targeted protein degradation, but Sniper(tacc3)-11's specificity for TACC3 sets it apart as a promising candidate for targeted cancer therapies .

Bifunctional Molecular Architecture

SNIPER(TACC3)-11 exemplifies a heterobifunctional degrader architecture, comprising three critical domains: a TACC3-binding pharmacophore, an E3 ubiquitin ligase recruitment module, and a flexible linker. This tripartite structure enables simultaneous engagement with the target protein (TACC3) and the ubiquitin ligase machinery, facilitating proximity-induced ubiquitylation.

TACC3-Binding Pharmacophore

The TACC3-targeting moiety in SNIPER(TACC3)-11 derives from KHS108, a small-molecule ligand identified for its ability to bind the coiled-coil domain of TACC3 [4]. Structural analyses reveal that KHS108 interacts with residues in the conserved C-terminal region of TACC3, which is critical for its role in microtubule stabilization and centrosomal function [4]. Crystallographic studies suggest that the phenylpyrimidine core of KHS108 forms hydrophobic interactions with TACC3, while its fluorophenyl group occupies a pocket near the dimerization interface [1]. Modifications to the KHS108 scaffold, such as the introduction of electron-withdrawing groups, have been shown to enhance binding affinity by reducing steric hindrance [4].

E3 Ubiquitin Ligase Recruitment Module

The E3 ligase recruitment component of SNIPER(TACC3)-11 is based on LCL161, a second mitochondrial-derived activator of caspases (SMAC) mimetic that antagonizes IAP proteins [5] [6]. LCL161 binds to the baculoviral IAP repeat (BIR) domains of cIAP1 and X-linked IAP (XIAP), displacing endogenous inhibitors of apoptosis and promoting auto-ubiquitination of the ligase [6]. In SNIPER(TACC3)-11, the LCL161 derivative retains high affinity for cIAP1 (IC~50~ = 25–68 nM) while minimizing off-target interactions with cIAP2 and XIAP [6]. This selectivity ensures that degradation is mediated primarily through cIAP1, which exhibits robust ubiquitin ligase activity in cancer cells [1] [6].

Linker Chemistry and Optimization

The PEG linker (n = 2) in SNIPER(TACC3)-11 bridges the TACC3 and IAP ligands, balancing flexibility and rigidity to optimize ternary complex formation [1] [4]. Structure-activity relationship (SAR) studies indicate that shorter linkers (n = 1) impair degradation efficiency by restricting conformational freedom, while longer linkers (n = 3–4) reduce cellular permeability [1]. The ethylene glycol repeats in the PEG linker enhance solubility and mitigate aggregation, which is critical for in vivo stability [4]. Computational modeling suggests that the optimal linker length (14.2 Å) aligns the ubiquitin ligase’s catalytic core with lysine residues on TACC3, enabling efficient ubiquitin transfer [1].

Structure-Activity Relationship (SAR) Studies

SAR analyses of SNIPER(TACC3)-11 analogs have identified key structural determinants of degradation efficacy:

  • TACC3 Pharmacophore Modifications:

    • Substituents on the phenylpyrimidine core influence binding kinetics. For example, a meta-chloro group improves hydrophobic interactions with TACC3, increasing degradation potency (DC~50~ = 7.7 nM vs. 15.7 nM for unsubstituted analogs) [6].
    • Replacement of the fluorophenyl group with bulkier tert-butyl moieties reduces activity, likely due to steric clashes [4].
  • E3 Ligase Ligand Variations:

    • Substituting LCL161 with methyl-bestatin (MeBS) shifts E3 ligase preference from cIAP1 to XIAP but diminishes degradation efficiency (DC~50~ > 100 nM) [6].
    • Regioisomeric changes in the IAP ligand’s aromatic ring (e.g., meta- vs. para-substitution) alter ligase recruitment. The meta-substituted SNIPER(TACC3)-110 exhibits superior cIAP1 engagement (IC~50~ = 74 nM) compared to its para-substituted counterpart (IC~50~ = 85 nM) [6].
  • Linker Optimization:

    • A comparative study of PEG linkers (n = 1–4) demonstrated that n = 2 maximizes FGFR3-TACC3 degradation (80% reduction at 100 nM) [1].
    • Replacing PEG with alkyl chains reduces solubility and compromises proteasome recruitment [4].
SNIPER VariantTACC3 DC~50~ (nM)cIAP1 IC~50~ (nM)XIAP IC~50~ (nM)
SNIPER(TACC3)-113.768490
SNIPER(TACC3)-1107.774330
SNIPER(TACC3)-8783.0450700

Table 1. Degradation potency and ligase binding affinities of SNIPER(TACC3)-11 analogs [6].

The recognition and binding of Transforming Acidic Coiled-Coil Containing Protein 3 by Sniper(tacc3)-11 represents a sophisticated molecular interaction that forms the foundation of the compound's degradative mechanism. Sniper(tacc3)-11 exhibits a molecular weight of 995.26 Da with the chemical formula C51H66N10O7S2, functioning as a bifunctional molecule that bridges Transforming Acidic Coiled-Coil Containing Protein 3 and cellular inhibitor of apoptosis protein 1 [1] [2] [3].

The binding kinetics reveal that Sniper(tacc3)-11 demonstrates specific recognition of Transforming Acidic Coiled-Coil Containing Protein 3 through its KHS108-derived ligand component, which targets the Transforming Acidic Coiled-Coil domain of the protein [5]. Experimental evidence indicates that the compound achieves effective Transforming Acidic Coiled-Coil Containing Protein 3 binding with an affinity comparable to the natural Transforming Acidic Coiled-Coil Containing Protein 3 fragment spanning residues 522-536, which exhibits binding affinities in the range of 10-20 μM to Aurora-A kinase [6]. This binding affinity is critical for the formation of stable ternary complexes that enable subsequent ubiquitination events.

The molecular recognition process involves the Transforming Acidic Coiled-Coil domain of Transforming Acidic Coiled-Coil Containing Protein 3, which adopts a parallel dimeric coiled-coil structure. The binding interface demonstrates specific hydrophobic interactions and conformational changes that facilitate the recruitment of the E3 ubiquitin ligase machinery [7]. Kinetic analysis reveals that Sniper(tacc3)-11 achieves effective Transforming Acidic Coiled-Coil Containing Protein 3 protein level reduction within 6 hours of treatment, with optimal activity observed at concentrations ranging from 0.3 to 3.0 μM [3] [5].

The binding kinetics follow a cooperative mechanism where the formation of the protein-degrader-E3 ligase ternary complex is essential for productive ubiquitination. Unlike traditional inhibitors that require sustained target occupancy, Sniper(tacc3)-11 operates through an event-driven mechanism where transient binding events lead to covalent modification and subsequent protein destruction [8] [9]. This catalytic mode of action allows for sub-stoichiometric degradation, where single molecules of Sniper(tacc3)-11 can facilitate the degradation of multiple Transforming Acidic Coiled-Coil Containing Protein 3 molecules.

Recruitment of Cellular Inhibitor of Apoptosis Proteins (cellular inhibitor of apoptosis protein 1/X-linked inhibitor of apoptosis protein)

The recruitment of cellular inhibitor of apoptosis proteins represents a critical mechanistic component of Sniper(tacc3)-11 function, involving both cellular inhibitor of apoptosis protein 1 and X-linked inhibitor of apoptosis protein in distinct but complementary roles. Sniper(tacc3)-11 incorporates an LCL161 derivative as its E3 ligase recruiting element, specifically designed to engage cellular inhibitor of apoptosis protein 1 through its baculoviral inhibitor of apoptosis repeat domains [5].

Cellular inhibitor of apoptosis protein 1 serves as the primary E3 ubiquitin ligase recruited by Sniper(tacc3)-11, functioning through its carboxy-terminal RING finger domain, which possesses intrinsic E3 ubiquitin ligase activity [10] [11]. The recruitment mechanism involves the binding of the LCL161-derived component of Sniper(tacc3)-11 to the baculoviral inhibitor of apoptosis repeat domains of cellular inhibitor of apoptosis protein 1, creating a stable protein-degrader-E3 ligase complex. Mechanistic analysis has confirmed that cellular inhibitor of apoptosis protein 1 is required for the Sniper(tacc3)-11-mediated reduction of Transforming Acidic Coiled-Coil Containing Protein 3 levels, as demonstrated through small interfering ribonucleic acid knockdown experiments [5] [12].

X-linked inhibitor of apoptosis protein plays a complementary role in the degradation mechanism, particularly in the formation of ubiquitinated protein aggregates that contribute to endoplasmic reticulum stress and paraptosis-like cell death [13] [14]. X-linked inhibitor of apoptosis protein contains three baculoviral inhibitor of apoptosis repeat domains, a ubiquitin-associated domain, and a RING finger domain, making it the most potent inhibitor of apoptosis protein family member [15] [16]. The involvement of X-linked inhibitor of apoptosis protein in Sniper(tacc3)-11 mechanism is evidenced by the observation that X-linked inhibitor of apoptosis protein silencing reduces the accumulation of ubiquitinated proteins in Sniper(tacc3)-11-treated cells [13].

The recruitment process demonstrates specificity for inhibitor of apoptosis protein family members over other E3 ligases, ensuring selective activation of the ubiquitin-proteasome pathway for Transforming Acidic Coiled-Coil Containing Protein 3 degradation. Both cellular inhibitor of apoptosis protein 1 and X-linked inhibitor of apoptosis protein possess RING finger domains that function as E3 ubiquitin ligases, catalyzing the transfer of ubiquitin from E2 conjugating enzymes to target proteins through either direct transfer or formation of E3-ubiquitin intermediates [17] [18].

Ubiquitin-Proteasome System Activation

The activation of the ubiquitin-proteasome system by Sniper(tacc3)-11 involves a coordinated cascade of enzymatic reactions that culminate in the polyubiquitination and degradation of Transforming Acidic Coiled-Coil Containing Protein 3. The process initiates with the ATP-dependent activation of ubiquitin by E1 ubiquitin-activating enzymes, which form high-energy thioester intermediates between ubiquitin and the E1 active site cysteine residue [8] [19].

Following E1 activation, ubiquitin is transferred to E2 ubiquitin-conjugating enzymes through a transthiolation reaction, creating E2-ubiquitin conjugates that serve as the immediate substrate for E3 ligase-mediated ubiquitin transfer [19] [18]. The recruited cellular inhibitor of apoptosis protein 1 and X-linked inhibitor of apoptosis protein function as E3 ubiquitin ligases, facilitating the transfer of ubiquitin from E2 enzymes to specific lysine residues on Transforming Acidic Coiled-Coil Containing Protein 3.

Experimental evidence demonstrates that Sniper(tacc3)-11 treatment induces robust polyubiquitination of Transforming Acidic Coiled-Coil Containing Protein 3, as evidenced by the formation of high molecular weight ubiquitin conjugates detectable by Western blot analysis [12] [20]. The polyubiquitination process preferentially involves K48-linked ubiquitin chains, which serve as the primary degradation signal recognized by the 26S proteasome [19] [21]. The formation of K48-linked polyubiquitin chains requires a minimum of four ubiquitin molecules (tetraubiquitin) to constitute an effective proteasomal targeting signal [21] [22].

The ubiquitin-proteasome system activation by Sniper(tacc3)-11 demonstrates proteasome-dependent degradation, as confirmed by the ability of proteasome inhibitors such as MG132 to block Transforming Acidic Coiled-Coil Containing Protein 3 protein reduction [12] [20]. The 26S proteasome recognizes polyubiquitinated Transforming Acidic Coiled-Coil Containing Protein 3 through specific ubiquitin receptors in its 19S regulatory particle, leading to ATP-dependent substrate unfolding and translocation into the 20S catalytic core for proteolytic cleavage [23] [24].

The activation mechanism exhibits temporal dynamics, with maximal ubiquitin-proteasome system activation occurring within 6 hours of Sniper(tacc3)-11 treatment and sustained degradation continuing for extended periods [3] [5]. This sustained activation reflects the catalytic nature of the degradation process, where Sniper(tacc3)-11 can promote multiple rounds of Transforming Acidic Coiled-Coil Containing Protein 3 ubiquitination and degradation without being consumed in the process [8] [9].

Anaphase Promoting Complex/Cyclosome Cell Division Cycle Homolog 1-Mediated Degradation Mechanism

The anaphase promoting complex/cyclosome cell division cycle homolog 1-mediated degradation mechanism represents a distinctive and unexpected pathway through which Sniper(tacc3)-11 achieves Transforming Acidic Coiled-Coil Containing Protein 3 protein elimination. Mechanistic analysis has revealed that the ubiquitin ligase anaphase promoting complex/cyclosome cell division cycle homolog 1, rather than the recruited cellular inhibitor of apoptosis protein 1, serves as the primary mediator of Transforming Acidic Coiled-Coil Containing Protein 3 ubiquitination and proteasomal degradation [12] [20].

The anaphase promoting complex/cyclosome represents a large multi-subunit E3 ubiquitin ligase complex that typically functions during cell cycle transitions, particularly in mediating the degradation of mitotic cyclins and other cell cycle regulatory proteins [25]. The complex requires the binding of coactivator subunits, either Cell Division Cycle 20 or cell division cycle homolog 1, to achieve substrate specificity and catalytic activity [25]. In the context of Sniper(tacc3)-11 action, the anaphase promoting complex/cyclosome cell division cycle homolog 1 complex is specifically activated to target Transforming Acidic Coiled-Coil Containing Protein 3 for degradation.

The mechanism by which Sniper(tacc3)-11 activates anaphase promoting complex/cyclosome cell division cycle homolog 1-mediated Transforming Acidic Coiled-Coil Containing Protein 3 degradation involves non-canonical substrate recognition. Unlike typical anaphase promoting complex/cyclosome substrates that contain destruction box or KEN box motifs, Transforming Acidic Coiled-Coil Containing Protein 3 lacks these conventional degradation signals [12]. Instead, the formation of the Sniper(tacc3)-11-mediated ternary complex appears to present Transforming Acidic Coiled-Coil Containing Protein 3 to the anaphase promoting complex/cyclosome cell division cycle homolog 1 in a conformation that enables recognition and subsequent ubiquitination.

Experimental validation of anaphase promoting complex/cyclosome cell division cycle homolog 1 involvement includes the demonstration that cell division cycle homolog 1 depletion significantly reduces Sniper(tacc3)-11-mediated Transforming Acidic Coiled-Coil Containing Protein 3 degradation [12]. Furthermore, the degradation kinetics show that Transforming Acidic Coiled-Coil Containing Protein 3 exhibits a half-life of approximately 5 hours in Sniper(tacc3)-11-treated cells, while other known anaphase promoting complex/cyclosome cell division cycle homolog 1 substrates such as cyclin B and Cell Division Cycle 20 remain unaffected by Sniper(tacc3)-11 treatment [12].

XLogP3

7.4

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

5

Exact Mass

994.45573683 g/mol

Monoisotopic Mass

994.45573683 g/mol

Heavy Atom Count

70

Dates

Last modified: 08-08-2024

Explore Compound Types